5-N-Methyloxaluric acid
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Overview
Description
5-N-Methyloxaluric acid is a N-acylurea and a monocarboxylic acid.
Scientific Research Applications
Role in Advanced Glycation End-Products Formation
Methylglyoxal (MG), a related alpha-oxoaldehyde, is involved in the formation of various advanced glycation end-products (AGEs), such as MG-H1, MG-H2, MG-H3, and others. These compounds have been identified in vivo and are associated with complications of diabetes and some neurodegenerative diseases. In addition, MG is formed during the processing, cooking, and prolonged storage of foodstuffs and beverages (Nemet, Varga-Defterdarović, & Turk, 2006).
DNA and RNA Formylation
The emerging DNA and RNA formylation, including 5-formyl-2'-deoxycytidine (5-fodC) and 5-formylcytidine (5-forC), plays functional roles in various physiological processes. Detection of DNA and RNA formylation is challenging due to the low amounts of formylated DNA and RNA. A method for the sensitive determination of DNA and RNA formylation has been developed to address this issue (Jiang et al., 2017).
Electrooxidation in Barbituric Acid Derivatives
A study on the electrooxidation of 4-methylcatechol in the presence of barbituric acid derivatives demonstrated the conversion of these compounds through an ECEC mechanism pathway, contributing to our understanding of the electrochemical behavior of such compounds (Nematollahi & Tammari, 2005).
Stability of 5-Hydroxymethylcytosine in DNA
5-Hydroxymethylcytosine (hmC), an oxidation product of 5-methylcytosine in DNA, is a stable modification in most mammalian cells. The reduction of hmC levels in DNA is a hallmark of cancers, and understanding its dynamics is fundamental to comprehending its function (Bachman et al., 2014).
DNA and RNA Methylation in Circulating Tumor Cells
The study of DNA methylation, like 5-methylcytosine (5-mC), and its roles in diverse biological processes, including regulatory functions, has been explored. Recent investigations into RNA modifications also emphasize the functions of RNA adenine and cytosine methylations on gene regulation (Chen, Zhao, & He, 2016).
Intestinal Antiinflammatory Effects and Regulation
5-Aminosalicylic acid (5-ASA), used in the treatment of inflammatory bowel diseases, is known to inhibit cytokine and inflammatory mediator production. The mechanism underlying the intestinal effects of 5-ASA involves peroxisome proliferator–activated receptor-γ (PPAR-γ), indicating a target of 5-ASA underlying its antiinflammatory effects in the colon (Rousseaux et al., 2005).
properties
Product Name |
5-N-Methyloxaluric acid |
---|---|
Molecular Formula |
C4H6N2O4 |
Molecular Weight |
146.1 g/mol |
IUPAC Name |
2-(methylcarbamoylamino)-2-oxoacetic acid |
InChI |
InChI=1S/C4H6N2O4/c1-5-4(10)6-2(7)3(8)9/h1H3,(H,8,9)(H2,5,6,7,10) |
InChI Key |
APOPSBQCJFDMQQ-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC(=O)C(=O)O |
Canonical SMILES |
CNC(=O)NC(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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